Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate
Description
Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate is a structurally complex 1,4-dihydropyridine (DHP) derivative. Its core framework consists of a 1,4-dihydropyridine ring substituted at positions 2 and 6 with methyl groups, at position 4 with a benzo[c][1,2,5]oxadiazole (benzofurazan) moiety, and at position 5 with a nitro group. The benzofurazan group is an electron-deficient heterocycle, which may confer unique electronic and binding characteristics compared to other DHP derivatives.
Properties
IUPAC Name |
propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5/c1-8(2)25-17(22)13-9(3)18-10(4)16(21(23)24)14(13)11-6-5-7-12-15(11)20-26-19-12/h5-8,14,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFZEFDZKPJBJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC3=NON=C32)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of SDZ-202 791 S(+) involves several steps, including the formation of the dihydropyridine ring and the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the dihydropyridine ring: This is achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of functional groups: Specific functional groups are introduced to the dihydropyridine ring to achieve the desired chemical structure.
Industrial production methods for SDZ-202 791 S(+) are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
SDZ-202 791 S(+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitro group present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
SDZ-202 791 S(+) has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of dihydropyridine-type calcium channel blockers.
Biology: The compound is used to investigate the role of calcium channels in various biological processes, including muscle contraction and neurotransmitter release.
Medicine: SDZ-202 791 S(+) is studied for its potential therapeutic applications in treating conditions related to calcium channel dysfunction, such as hypertension and cardiac arrhythmias.
Mechanism of Action
SDZ-202 791 S(+) exerts its effects by blocking L-type calcium channels, which are responsible for the influx of calcium ions into cells. By inhibiting these channels, the compound reduces intracellular calcium levels, leading to various physiological effects. The molecular targets of SDZ-202 791 S(+) include the alpha-1 subunit of the L-type calcium channel, and the pathways involved include the modulation of calcium signaling and the regulation of muscle contraction .
Comparison with Similar Compounds
Table 1: Structural Features of Selected 1,4-Dihydropyridine Derivatives
Key Observations :
- Position 4 Substituent : The target compound’s benzofurazan group is distinct from the pyrazole ring in and the nitrobenzyl group in Bay K 8643. Benzofurazan’s electron-withdrawing nature may enhance binding affinity to VGCCs compared to pyrazole or nitrobenzyl groups .
- Position 5 Substituent : The nitro group in the target compound contrasts with the methyl group in Bay K 8644 and 202-791. Nitro groups can stabilize the 1,4-dihydropyridine ring via resonance and influence redox properties.
- Ester Groups : The isopropyl ester may improve membrane permeability compared to the diisobutyl esters in or methyl esters in Bay K 8644.
Pharmacological and Binding Properties
Table 2: Pharmacological Activity of Selected DHPs
*Biphasic activity: activation at low concentrations, antagonism at higher concentrations .
Key Findings :
- Activity Profile : The target compound’s benzofurazan substituent may confer dual activator-antagonist behavior, as seen in 202-791, due to steric and electronic effects on VGCC interactions .
- Binding Affinity : Bay K 8644’s high affinity (Kᵢ ~ 0.36 nM) correlates with its nitro and methyl substituents. The target compound’s nitro group and benzofurazan could similarly enhance binding, though this requires experimental validation.
Key Insights :
- Synthetic Feasibility: The target compound’s benzofurazan group may require specialized precursors (e.g., 4-aminobenzofurazan), increasing synthetic complexity compared to Bay K 8644 or the diisobutyl derivative .
Biological Activity
Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C₁₈H₁₈N₄O₃, with a molecular weight of approximately 358.3 g/mol. It contains a benzoxadiazole moiety linked to a dihydropyridine core , which is significant for its biological interactions. The structural characteristics contribute to its classification as both a fluorescent probe and a potential therapeutic agent .
The biological activity of this compound primarily involves:
- Ion Channel Modulation : The dihydropyridine core can modulate L-type calcium channels (LTCC), which are crucial in cardiac and smooth muscle function. This modulation can result in vasodilation and reduced cardiac workload .
- Protein Interaction : The benzoxadiazole component may interact with various proteins or nucleic acids, influencing cellular signaling pathways and potentially exhibiting anti-cancer properties .
Antioxidant Properties
Research indicates that compounds similar to isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine have demonstrated antioxidant activities. These properties are essential for protecting cells from oxidative stress and could be beneficial in treating conditions related to oxidative damage .
Cardiovascular Effects
Dihydropyridines are well-known for their use in cardiovascular therapies due to their ability to block calcium channels. Studies have shown that derivatives like this compound can effectively lower blood pressure and improve heart function by preventing excessive calcium influx into cardiac cells .
Study on Calcium Channel Blocking
In a study involving isolated adult rat cardiomyocytes, the compound was evaluated for its efficacy in blocking L-type calcium channels. Results indicated significant calcium channel-blocking activity alongside antioxidant effects. This dual action suggests potential therapeutic applications in managing cardiovascular diseases .
Antibacterial Activity
Another investigation explored the antibacterial properties of similar benzoxadiazole derivatives against various bacterial strains. While the specific compound was not tested directly, related compounds showed promising results against both Gram-positive and Gram-negative bacteria. This highlights the potential of benzoxadiazole derivatives as antimicrobial agents .
Research Findings Summary Table
| Property/Activity | Findings |
|---|---|
| Molecular Weight | 358.3 g/mol |
| Mechanism of Action | Modulates L-type calcium channels; interacts with proteins/nucleic acids |
| Antioxidant Activity | Exhibits protective effects against oxidative stress |
| Cardiovascular Effects | Lowers blood pressure; improves cardiac function |
| Antibacterial Activity | Potential activity against Gram-positive and Gram-negative bacteria (related compounds) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
